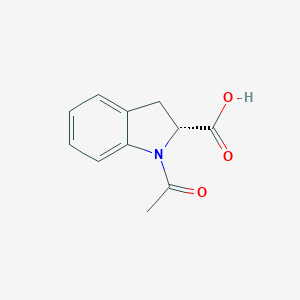
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole-2-carboxylic acid derivatives, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, involves various strategies. One approach includes the reaction of indole derivatives with oxalyl chloride followed by condensation with secondary amines to form 1-Propyl-1H-indole-2-carboxylic acid derivatives. This method is characterized by its adaptability to incorporate different functional groups, demonstrating the versatility of indole-2-carboxylic acid chemistry in synthetic applications (Raju et al., 2015).
Molecular Structure Analysis
Indolecarboxylic acids, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, have been studied for their complexation with metals, revealing insights into their molecular structures. The interaction with metals such as copper(II) has been analyzed, suggesting that these compounds can form stable complexes, highlighting the significance of their molecular architecture in biological systems (Cariati et al., 1983).
Chemical Reactions and Properties
The chemical reactivity of indole-2-carboxylic acid derivatives encompasses a wide range of reactions. For instance, reactions involving bromine and sodium tetrahydroborate have been used to synthesize 2-acetyl-3-bromoindoles from 2-acetylindole-3-carboxylic acids, demonstrating the compounds' versatile reactivity and potential for further functionalization (Zorin & Zhungietu, 1984).
Physical Properties Analysis
The physical properties of indole-2-carboxylic acid derivatives are influenced by their molecular structure. For example, the synthesis and fluorescence studies of new methyl 3-arylindole-2-carboxylates show that these compounds exhibit solvent-sensitive emission, indicating their potential application in material science for the development of fluorescent probes (Queiroz et al., 2007).
Chemical Properties Analysis
Indole-2-carboxylic acid and its derivatives are more stable than typical indoles toward acid and oxidation conditions, while still reactive at the 3-position. This stability and reactivity profile makes them valuable intermediates in organic synthesis, offering pathways to a variety of functionalized compounds (Murakami, 1987).
Scientific Research Applications
Synthesis and Characterization
A significant focus in research is the synthesis and characterization of indole-2-carboxylic acid derivatives, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid. This process involves various methods and results in compounds that have been analyzed using techniques like FT-IR, NMR spectroscopy, and mass spectroscopy. These methods ensure the purity and correct formation of these compounds (Raju et al., 2015).
Biological Activity
Indole-2-carboxylic acid derivatives exhibit significant antibacterial and moderate antifungal activities. Studies have compared their biological activities with standard drugs like Ampicillin and Nystatin, indicating their potential in therapeutic applications (Raju et al., 2015).
Metal Complex Formation
Research into the metal complexes formed by indolecarboxylic acids, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, explores their interactions with various metal ions. These studies contribute to understanding the nature of metal-ligand interactions, particularly in biological systems (Cariati et al., 1983).
Chemical Analysis in Plant Tissues
Indole-2-carboxylic acid derivatives are involved in plant physiology. Techniques like GC-MS-based metabolic profiling have been used to analyze these compounds in plant tissues, helping to understand their role in plant growth and stress responses (Schmelz et al., 2003).
Pharmaceutical Applications
The derivatives of indole-2-carboxylic acid are also significant in pharmaceutical research. Their role in synthesizing potent and selective receptor agonists, as well as their involvement in various synthetic pathways for medicinal compounds, demonstrates their importance in drug development (Harada et al., 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!
properties
IUPAC Name |
(2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIMMRKTFZDKW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




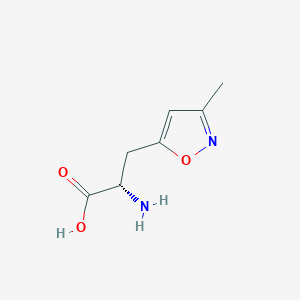
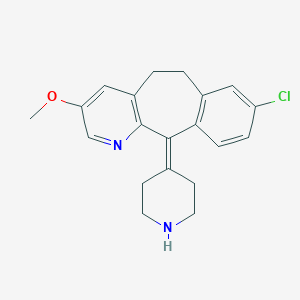

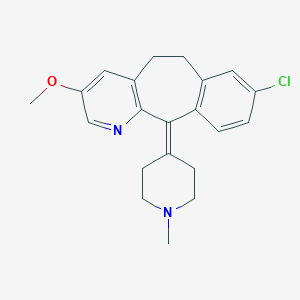
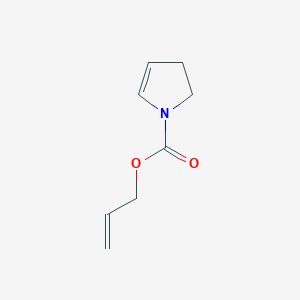

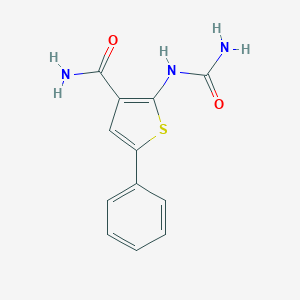
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)

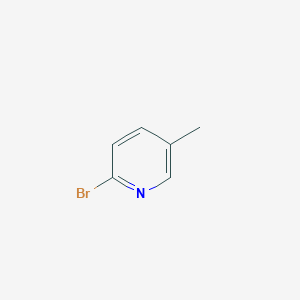
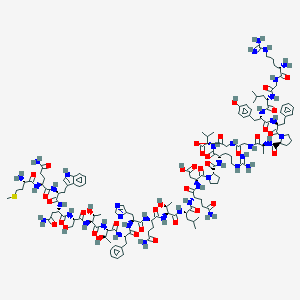
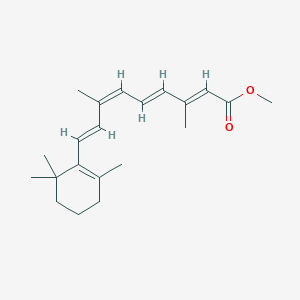
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)